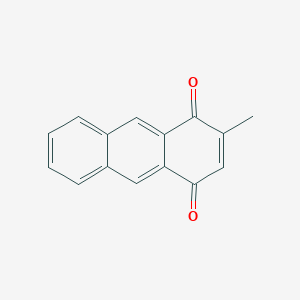

2-Methylanthracene-1,4-dione

Descripción

Structure

3D Structure

Propiedades

Número CAS |

31907-39-8 |

|---|---|

Fórmula molecular |

C15H10O2 |

Peso molecular |

222.24 g/mol |

Nombre IUPAC |

2-methylanthracene-1,4-dione |

InChI |

InChI=1S/C15H10O2/c1-9-6-14(16)12-7-10-4-2-3-5-11(10)8-13(12)15(9)17/h2-8H,1H3 |

Clave InChI |

JYJDINHXEIVCTN-UHFFFAOYSA-N |

SMILES canónico |

CC1=CC(=O)C2=CC3=CC=CC=C3C=C2C1=O |

Origen del producto |

United States |

Synthetic Methodologies and Advanced Chemical Transformations of 2 Methylanthracene 1,4 Dione

Established Synthetic Pathways for 2-Methylanthracene-1,4-dione

The construction of the 2-Methylanthracene-1,4-dione core can be achieved through several strategic approaches, each with its own set of advantages and limitations.

Electrophilic Aromatic Substitution Approaches

Friedel-Crafts reactions represent a classical and powerful tool for the formation of carbon-carbon bonds on aromatic rings, and they are instrumental in the synthesis of anthraquinone (B42736) frameworks. nih.govchemrxiv.org The acylation of a suitably substituted naphthalene (B1677914) or benzene (B151609) derivative with a phthalic anhydride (B1165640) derivative in the presence of a Lewis acid catalyst, such as aluminum chloride, is a common strategy. nih.gov This is typically followed by an intramolecular cyclization to form the fused tricyclic system. nih.gov For the synthesis of 2-Methylanthracene-1,4-dione, this would involve the reaction of a methyl-substituted aromatic precursor. The regioselectivity of the acylation is a critical factor and is influenced by the nature and position of the substituents on the aromatic substrate. youtube.com

Mechanochemical methods for Friedel-Crafts acylations have also been developed, offering a more environmentally friendly, solvent-free alternative to traditional solution-based approaches. nih.gov These reactions, carried out in a ball mill, have shown effectiveness in functionalizing aromatic hydrocarbons. nih.gov

| Reaction Type | Key Reagents | Description |

| Friedel-Crafts Acylation | Aromatic Substrate, Acylating Agent (e.g., Phthalic Anhydride), Lewis Acid (e.g., AlCl₃) | Formation of a ketone-functionalized aromatic intermediate. |

| Intramolecular Cyclization | Polyphosphoric Acid or strong acid | Cyclization of the intermediate to form the anthraquinone core. |

Organocatalyzed Benzannulation Reactions

Organocatalysis has emerged as a powerful strategy in organic synthesis, providing an alternative to metal-based catalysts. mdpi.comnih.gov Benzannulation reactions, which involve the formation of a benzene ring, are particularly useful for constructing polycyclic aromatic systems. northwestern.edunih.gov In the context of 2-Methylanthracene-1,4-dione synthesis, an organocatalyzed domino Michael-aldol reaction between a substituted naphthoquinone and an α,β-unsaturated aldehyde or ketone could be a viable pathway. mdpi.com Chiral organocatalysts can be employed to achieve enantioselective synthesis of bicyclic systems, which can then be further elaborated to the desired anthracenedione. mdpi.comrsc.org

The Asao-Yamamoto benzannulation, for instance, combines 2-(phenylethynyl)benzaldehydes with alkynes to form substituted naphthalenes, and variations of this reaction could be adapted for the synthesis of the anthracene (B1667546) core. northwestern.edu

| Catalyst Type | Reaction | Key Features |

| Chiral Secondary Amines | Michael-Aldol Cascade | Enantioselective formation of bicyclic precursors. mdpi.com |

| Proline and its derivatives | Domino Reactions | Can facilitate the construction of complex cyclic systems. mdpi.com |

Alternative Synthetic Routes and Optimized Conditions

Beyond traditional methods, other synthetic strategies have been developed to access anthracenedione derivatives. The Diels-Alder reaction, a [4+2] cycloaddition, offers a convergent and atom-economical approach to constructing the central ring of the anthracene system. mnstate.edumnstate.edunih.govyoutube.com This typically involves the reaction of a diene with a dienophile. For instance, the reaction of a substituted 1,4-naphthoquinone (B94277) (acting as the dienophile) with a suitable diene could furnish the 2-Methylanthracene-1,4-dione skeleton after an oxidation step. The reactivity of the diene and dienophile can be tuned by the introduction of electron-donating or electron-withdrawing groups, respectively. youtube.com

Palladium-catalyzed reactions, such as intermolecular direct acylation followed by intramolecular cyclization, provide another modern and efficient route to substituted anthraquinones. nih.gov

| Reaction Type | Starting Materials | Key Advantages |

| Diels-Alder Reaction | Substituted Naphthoquinone, Diene | High stereoselectivity and atom economy. mnstate.edunih.gov |

| Palladium-Catalyzed Acylation/Cyclization | Aromatic Aldehyde, o-Iodoester | One-pot synthesis with good to moderate yields. nih.gov |

| Oxidation of Dihydroanthracene precursors | Dihydroxyanthracene derivative, Oxidizing agent (e.g., PCC) | Aromatization to the final quinone structure. beilstein-journals.org |

Directed Chemical Modifications and Derivative Synthesis of 2-Methylanthracene-1,4-dione

The 2-Methylanthracene-1,4-dione scaffold serves as a versatile platform for the synthesis of a wide array of derivatives through various chemical transformations.

Halogenation Reactions of the Anthracenedione Core

The introduction of halogen atoms onto the anthracenedione core can significantly alter its electronic properties and provide handles for further functionalization. Bromination is a common halogenation reaction. beilstein-journals.orgnih.gov The direct bromination of 2-methylanthraquinone (B1664562) can be achieved using a mixture of oleum (B3057394) and chlorosulfonic acid in the presence of an oxidizing agent. google.com The conditions can be controlled to favor the formation of the 1-bromo derivative. google.com Selective bromination at other positions can be achieved by starting with pre-functionalized anthracene derivatives. beilstein-journals.orgnih.govresearchgate.netbeilstein-journals.org For example, 2,9,10-tribromoanthracene-1,4-dione has been synthesized from 9,10-dibromoanthracene (B139309) through a multi-step process involving bromination, solvolysis, and oxidation. beilstein-journals.orgnih.gov

| Halogenation Reaction | Reagents | Product Example | Reference |

| Bromination | Oleum, Chlorosulfonic Acid, Oxidizing Agent | 1-Bromo-2-methylanthraquinone | google.com |

| Multi-step Bromination | 9,10-Dibromoanthracene, Br₂, PCC | 2,9,10-Tribromoanthracene-1,4-dione | beilstein-journals.orgnih.gov |

Nitration and Subsequent Reduction Strategies

Nitration of the anthracenedione core introduces a nitro group, which can then be reduced to an amino group, a key functional group in many biologically active molecules and dyes. nih.govresearchgate.net The nitration of alkylanthracenes can be complex, with the possibility of substitution on the aromatic ring or on the alkyl side-chain. core.ac.uk The reaction conditions, including the nitrating agent and solvent, play a crucial role in determining the outcome.

The reduction of the nitro group to an amine can be accomplished using a variety of reducing agents. wikipedia.orgnih.govorganic-chemistry.orgdavidpublisher.com Common methods include catalytic hydrogenation (e.g., using Pd/C and H₂ or a hydrogen donor like hydrazine), or metal-based reductions (e.g., using Sn/HCl or Zn/NH₄Cl). wikipedia.orgdavidpublisher.com The choice of reducing agent is important to ensure chemoselectivity, especially when other reducible functional groups are present in the molecule. For instance, 2-(butylamino)anthracene-1,4-dione has been synthesized from anthracene-1,4-dione via a direct amination reaction, and similar strategies could be applied to nitrated precursors after reduction. nih.gov

| Reaction Step | Reagents/Conditions | Product Type | Reference |

| Nitration | Nitric Acid, Dichloromethane | Nitro-2-methylanthracene-1,4-dione derivative | core.ac.uk |

| Reduction of Nitro Group | Catalytic Hydrogenation (e.g., Pd/C, H₂), Metal/Acid (e.g., Sn/HCl) | Amino-2-methylanthracene-1,4-dione derivative | wikipedia.orgdavidpublisher.com |

| Direct Amination | Butylamine, PhI(OAc)₂ | 2-(Butylamino)anthracene-1,4-dione | nih.gov |

Oxidation Reactions of the Methyl Substituent

Limited direct information is available specifically on the oxidation of the methyl substituent of 2-Methylanthracene-1,4-dione. However, related research on the oxidation of similar acene derivatives provides insights into potential reaction pathways. For instance, the oxidation of 2,3-dimethylanthracene (B1329340) to anthracene-2,3-dicarboxylic acid using oxidizing agents like sodium dichromate has been demonstrated. nih.gov This suggests that the methyl group of 2-Methylanthracene-1,4-dione could potentially be oxidized to a carboxylic acid functionality under similar conditions.

Furthermore, studies on acene-2,3-dicarbaldehydes, which are related structures, have shown their excellent photooxidative resistance in solution. nih.gov This stability might imply that the core anthracene structure is relatively robust, and specific conditions would be required to target the methyl group for oxidation.

Synthesis of Substituted Anthracenedione Analogs and Their Reactivity

The synthesis of substituted anthracenedione analogs is a significant area of research due to their potential applications. Various methods have been developed to introduce different functional groups onto the anthracene-1,4-dione core.

One common strategy involves cycloaddition reactions. For example, the Diels-Alder reaction between 1,3-dienes and aroyl-substituted propiolates, catalyzed by ZnI2, followed by oxidation with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), can yield substituted anthraquinone derivatives. beilstein-journals.org Another approach utilizes a cycloaddition/oxidative aromatization sequence between quinones and β-enamino esters to produce polysubstituted anthraquinone derivatives in good yields. beilstein-journals.org

A one-pot synthesis of substituted anthraquinones has also been reported using phthalic anhydride and various arenes in the presence of a combined AlCl3 and MeSO3H system. beilstein-journals.org The nature of the substituents on the arene starting material significantly influences the reaction yield, with electron-donating groups generally providing higher yields than electron-withdrawing groups. beilstein-journals.org

The reactivity of these substituted analogs is diverse. For instance, some annulated anthraquinone analogs have been investigated for their antiproliferative activity. nih.gov The introduction of nitrogen-containing heterocyclic rings, to form 1-azabenzanthrones, has been shown to produce compounds with moderate antiproliferative activity and selectivity between cancer and normal cells. nih.gov

Furthermore, the synthesis of aza-anthraquinone analogs can be achieved through a Michael addition–elimination followed by an intramolecular cyclization reaction. tandfonline.com These compounds have been analyzed for their photophysical properties, with some exhibiting notable bathochromic shifts in their emission spectra. tandfonline.com

Mechanistic Investigations of 2-Methylanthracene-1,4-dione Reactivity

While direct mechanistic studies on 2-Methylanthracene-1,4-dione are not extensively detailed in the provided results, research on the pyrolysis of methylanthracenes offers valuable insights into potential thermal reaction pathways and the influence of substituent position.

Thermal Reaction Pathways and Kinetic Analysis

The pyrolysis of methylanthracenes proceeds through several parallel primary reaction pathways. umich.edu These include:

Demethylation: Leading to the formation of anthracene. umich.edu

Methyl addition: Resulting in the formation of dimethylanthracenes. umich.edu

Hydrogenation: Producing methyl-9,10-dihydroanthracenes. umich.edu

The relative importance of these pathways can vary depending on the specific isomer of methylanthracene being studied. umich.edu The formation of these primary products can be explained by free-radical chemistry involving hydrogen-transfer mechanisms. umich.edu

Influence of Substituent Position on Reaction Mechanisms

The position of the methyl group on the anthracene ring has a significant impact on the reaction pathways and product distribution during pyrolysis. umich.edu For instance, in the pyrolysis of 1-methylanthracene, both anthracene and 1-methyl-9,10-dihydroanthracene are identified as primary products. umich.edu In contrast, for 2-methylanthracene, the primary products are anthracene, dimethylanthracenes, and 2-methyl-9,10-dihydroanthracene. umich.edu

This difference in product formation highlights the influence of the methyl group's position on the stability of reaction intermediates and the preferred reaction pathways. The formation of various products can be rationalized through a general pyrolysis network for polycyclic methylarenes, which involves key elementary reaction steps like hydrogen transfer and methyl radical addition. umich.edu

Identification and Characterization of Reaction Intermediates and Products

The pyrolysis of methylanthracenes leads to a variety of products. For 2-methylanthracene, the identified primary products from pyrolysis are anthracene, dimethylanthracenes, and 2-methyl-9,10-dihydroanthracene. umich.edu At longer reaction times, other products such as 9,10-dihydroanthracene (B76342) and 1,2,3,4-tetrahydroanthracene (B3049651) can also be formed. umich.edu

The characterization of these products is crucial for understanding the reaction mechanism. Techniques such as gas chromatography-mass spectrometry (GC-MS) are essential for identifying the various compounds present in the product mixture. nih.gov

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Methylanthracene 1,4 Dione

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, multiplicities, and coupling constants of atomic nuclei in a magnetic field, the precise connectivity and chemical environment of each atom can be determined.

Proton Nuclear Magnetic Resonance (¹H NMR)

In the ¹H NMR spectrum of 2-Methylanthracene-1,4-dione, specific resonances are expected for the aromatic protons and the methyl group protons. The aromatic region (typically δ 7.0-9.0 ppm) would display a complex pattern of signals corresponding to the seven protons on the anthracene (B1667546) core. The exact chemical shifts and splitting patterns are influenced by the electron-withdrawing effect of the 1,4-dione functionality and the electron-donating nature of the methyl group.

The proton on the quinone ring (H-3) is expected to appear as a singlet, shifted downfield due to the adjacent carbonyl groups. The protons on the terminal benzene (B151609) ring would likely appear as multiplets, similar to those in anthracene itself, though their precise shifts would be modified by the substitution pattern on the central ring. The single methyl group would produce a characteristic singlet in the upfield region of the spectrum (typically around δ 2.5 ppm).

Table 1: Predicted ¹H NMR Chemical Shifts for 2-Methylanthracene-1,4-dione (Note: These are estimated values based on analogous structures. Actual experimental values may vary.)

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

| Methyl (CH₃) | ~2.5 | Singlet (s) |

| H-3 | >7.5 | Singlet (s) |

| Aromatic Protons | 7.0 - 8.5 | Multiplets (m) |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. For 2-Methylanthracene-1,4-dione, 15 distinct signals are expected, corresponding to its 15 carbon atoms, assuming no accidental magnetic equivalence.

The two carbonyl carbons (C-1 and C-4) of the dione (B5365651) system are the most deshielded and would appear at the far downfield end of the spectrum, typically in the range of δ 180-190 ppm. rsc.org The sp²-hybridized carbons of the aromatic rings would resonate between δ 110-150 ppm. rsc.org The carbon atom bearing the methyl group (C-2) and the quaternary carbons at the ring junctions would also fall within this range but can be distinguished using advanced NMR techniques like DEPT (Distortionless Enhancement by Polarization Transfer). The sp³-hybridized carbon of the methyl group is the most shielded and would appear at the upfield end of the spectrum, generally between δ 20-30 ppm. nih.gov

Table 2: Predicted ¹³C NMR Chemical Shifts for 2-Methylanthracene-1,4-dione (Note: These are estimated values based on analogous structures. Actual experimental values may vary.)

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| Methyl (CH₃) | ~20-30 |

| Aromatic & Olefinic (C₃, C₅-C₁₀ & bridgehead) | ~110-150 |

| Carbonyl (C=O) | ~180-190 |

Vibrational Spectroscopy Applications

Vibrational spectroscopy, including FTIR and Raman techniques, probes the vibrational modes of molecules. These methods are highly sensitive to the functional groups present in a molecule, providing a characteristic "fingerprint" that can be used for identification and structural analysis.

Fourier Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of 2-Methylanthracene-1,4-dione would be dominated by strong absorption bands corresponding to the stretching vibrations of the two carbonyl (C=O) groups. Due to the conjugated p-quinone system, these bands are expected to appear in the region of 1650-1680 cm⁻¹. Other characteristic absorptions would include C-H stretching vibrations for the aromatic rings (above 3000 cm⁻¹) and the methyl group (just below 3000 cm⁻¹), as well as C=C stretching vibrations for the aromatic rings (approximately 1450-1600 cm⁻¹). The region below 1400 cm⁻¹ would contain a complex series of bands related to various bending and skeletal vibrations, which constitute the unique fingerprint region for the molecule. rsc.org

Table 3: Predicted FTIR Absorption Bands for 2-Methylanthracene-1,4-dione (Note: These are estimated values based on analogous structures. Actual experimental values may vary.)

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak |

| Aliphatic C-H Stretch | 2850 - 2960 | Medium-Weak |

| Carbonyl (C=O) Stretch | 1650 - 1680 | Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium-Strong |

Raman Spectroscopy and Spectroscopic Fingerprinting

Raman spectroscopy, a complementary technique to FTIR, is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum of 2-Methylanthracene-1,4-dione would provide a detailed spectroscopic fingerprint. Key features would include intense bands arising from the symmetric stretching of the C=C bonds within the fused aromatic rings, which are often strong in the Raman spectra of polycyclic aromatic hydrocarbons. The symmetric C=O stretching vibration of the 1,4-dione system would also be observable. The spectrum provides a unique pattern that can be used for identification and to study structural changes under different conditions. nih.gov

Surface-Enhanced Raman Scattering (SERS) Investigations on Adsorption Mechanisms

Surface-Enhanced Raman Scattering (SERS) is a highly sensitive technique that dramatically enhances the Raman signal of molecules adsorbed onto nanostructured metal surfaces, such as silver or gold. nih.govacs.org This enhancement allows for the detection of analytes at very low concentrations and provides insights into the molecule-surface interaction.

For 2-Methylanthracene-1,4-dione, SERS could be employed to study its adsorption behavior on metallic substrates. The orientation of the molecule on the surface can be inferred from the relative enhancement of different vibrational modes. For instance, if the molecule adsorbs flat onto the surface through π-stacking of the anthracene core, the in-plane ring breathing modes would be significantly enhanced. nih.gov Conversely, if the adsorption occurs primarily through the oxygen atoms of the dione group, the C=O stretching and bending modes would show prominent enhancement. researchgate.net By analyzing the changes in the SERS spectrum under different conditions (e.g., pH, solvent), the mechanism of adsorption and potential surface-mediated chemical transformations can be investigated. researchgate.netrsc.org

Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Analysis

Mass spectrometry serves as a fundamental tool for the confirmation of the molecular weight and elucidation of the fragmentation pathways of 2-Methylanthracene-1,4-dione. Electron impact mass spectrometry (EI-MS) of this compound typically reveals a prominent molecular ion peak ([M]+) corresponding to its molecular weight.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. The initial fragmentation often involves the loss of a methyl group (-CH3), followed by the sequential loss of carbonyl groups (-CO), which is characteristic of quinone-type structures. This fragmentation helps to confirm the presence and arrangement of the substituent and the quinone moiety on the anthracene core.

Table 1: Key Mass Spectrometry Data for 2-Methylanthracene-1,4-dione

| Ion | m/z (relative intensity, %) | Proposed Fragment |

| [M]+ | 222 (100) | Molecular Ion |

| [M-CH3]+ | 207 (20) | Loss of a methyl group |

| [M-CO]+ | 194 (30) | Loss of a carbonyl group |

| [M-2CO]+ | 166 (15) | Loss of two carbonyl groups |

| [M-CH3-CO]+ | 179 (10) | Loss of a methyl and a carbonyl group |

Note: The relative intensities are illustrative and can vary based on the specific mass spectrometer and experimental conditions.

Electronic Absorption and Emission Spectroscopy

The electronic absorption spectrum of 2-Methylanthracene-1,4-dione, recorded in various solvents, provides insights into its electronic transitions. The UV-Vis spectrum is characterized by multiple absorption bands in the ultraviolet and visible regions, corresponding to π-π* and n-π* transitions. The position and intensity of these bands can be influenced by the polarity of the solvent, indicating the nature of the electronic transitions. For instance, the n-π* transition often exhibits a blue shift (hypsochromic shift) with increasing solvent polarity.

Table 2: UV-Vis Absorption Maxima of 2-Methylanthracene-1,4-dione in Different Solvents

| Solvent | λmax (nm) for π-π* transitions | λmax (nm) for n-π* transition |

| Hexane | 254, 280, 330 | 410 |

| Ethanol | 256, 282, 335 | 405 |

| Acetonitrile | 255, 281, 333 | 408 |

2-Methylanthracene-1,4-dione exhibits characteristic fluorescence properties. When excited at an appropriate wavelength, it emits light at a longer wavelength, providing information about its excited state. The fluorescence of this compound can be quenched by various molecules, a phenomenon that is of significant interest for sensing applications. For instance, studies have shown that electron-deficient molecules can act as quenchers, indicating a photoinduced electron transfer (PET) mechanism. The quenching process can be analyzed using the Stern-Volmer equation, which relates the decrease in fluorescence intensity to the concentration of the quencher.

In nano-environments, such as micelles or nanoparticles, 2-Methylanthracene-1,4-dione can participate in Förster Resonance Energy Transfer (FRET). FRET is a non-radiative energy transfer process that occurs from an excited donor fluorophore to a ground-state acceptor fluorophore in close proximity. The efficiency of FRET is highly dependent on the distance between the donor and acceptor, the spectral overlap between the donor's emission and the acceptor's absorption, and the relative orientation of their transition dipoles. By incorporating 2-Methylanthracene-1,4-dione into nanostructured systems with other fluorophores, it is possible to create FRET-based sensors and probes for various analytical and biomedical applications.

X-ray Diffraction Crystallography and Solid-State Structural Analysis

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional molecular structure of 2-Methylanthracene-1,4-dione in the solid state. This technique provides accurate bond lengths, bond angles, and torsional angles, confirming the planarity of the anthracene core and the geometry of the methyl and carbonyl substituents. The crystal packing analysis reveals the nature of intermolecular interactions, such as π-π stacking and C-H···O hydrogen bonds, which govern the solid-state properties of the compound.

Table 3: Illustrative Crystallographic Data for 2-Methylanthracene-1,4-dione

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 8.5 |

| b (Å) | 12.2 |

| c (Å) | 10.1 |

| β (°) | 98.5 |

| Z | 4 |

Note: The crystallographic data presented are hypothetical and serve as an example of the parameters obtained from a single-crystal X-ray diffraction study.

Analysis of Disordered Structures in Crystalline Phases

The analysis of crystalline phases of aromatic compounds, including anthracene derivatives, frequently reveals the presence of structural disorder. This disorder can manifest as variations in molecular orientation or position within the crystal lattice. While specific crystallographic studies on 2-Methylanthracene-1,4-dione are not extensively available in the reviewed literature, the behavior of related anthracene compounds provides a strong basis for understanding potential disordered structures in its crystalline phases.

Calculations based on atom-atom intermolecular potentials for anthracene itself suggest the existence of multiple crystal structures that are energetically very similar to the most stable observed phase. rsc.org This energetic proximity implies that at room temperature, a significant concentration of molecules may exist in misoriented states, potentially forming strings or domains of alternative packing within the crystal. rsc.org For instance, in the charge transfer complex of anthracene with tetracyanobenzene (TCNB), static disorder has been identified where the anthracene molecule randomly occupies two positions with a slight rotation from the crystallographic mirror plane. aip.org

In the case of 2-Methylanthracene-1,4-dione, the presence of the methyl group and the two carbonyl functionalities introduces both steric and electronic asymmetry not present in the parent anthracene molecule. This asymmetry can influence the crystal packing and potentially increase the likelihood of orientational disorder. The methyl group, being relatively small, might allow for different rotational positions of the molecule within the lattice without a significant energy penalty. Similarly, the carbonyl groups can engage in various weak intermolecular interactions, further contributing to the possibility of multiple, energetically similar packing arrangements.

The potential for disordered structures in crystalline 2-Methylanthracene-1,4-dione is summarized in the table below, based on findings for analogous compounds.

| Type of Disorder | Probable Cause in 2-Methylanthracene-1,4-dione | Reference Compound(s) |

| Orientational Disorder | Multiple low-energy packing arrangements due to molecular asymmetry. The methyl group and carbonyl groups can lead to different rotational conformations within the crystal lattice. | Anthracene rsc.org |

| Static Disorder | Random occupation of two or more distinct orientations by the molecule at a given lattice site. This could be influenced by the balance of intermolecular forces. | Anthracene-TCNB complex aip.org |

It is important to note that the extent and nature of any disorder would be dependent on the specific crystallization conditions, such as the solvent used and the temperature. Advanced crystallographic techniques, such as single-crystal X-ray diffraction with careful refinement of occupancy factors and analysis of diffuse scattering, would be necessary to definitively characterize the presence and nature of disordered structures in the crystalline phases of 2-Methylanthracene-1,4-dione.

Investigation of Intramolecular and Intermolecular Hydrogen Bonding

Hydrogen bonding plays a crucial role in determining the supramolecular architecture and, consequently, the physical and chemical properties of molecular crystals. In the context of 2-Methylanthracene-1,4-dione, the potential for both intramolecular and intermolecular hydrogen bonding exists, primarily involving the carbonyl oxygen atoms as hydrogen bond acceptors.

While 2-Methylanthracene-1,4-dione does not possess strong hydrogen bond donors like hydroxyl (-OH) or amino (-NH2) groups, weaker C-H···O hydrogen bonds can be significant. The aromatic and methyl C-H groups can act as donors.

Intramolecular Hydrogen Bonding: The geometry of the 2-Methylanthracene-1,4-dione molecule allows for the potential formation of intramolecular C-H···O hydrogen bonds. Specifically, the methyl protons or the aromatic proton at the 3-position could interact with the adjacent carbonyl oxygen at the 1-position. Studies on substituted anthraquinones, which share the dione functionality, have shown that intramolecular hydrogen bonds have a significant impact on their structure and properties. acs.orgacs.org For example, in 1,4-dihydroxyanthraquinone, strong intramolecular hydrogen bonds are formed between the hydroxyl protons and the carbonyl oxygens. acs.org While a C-H···O bond is considerably weaker, it can still influence the conformation of the molecule by restricting the rotation of the methyl group and promoting planarity of the ring system.

The potential hydrogen bonding interactions involving 2-Methylanthracene-1,4-dione are summarized in the table below, with comparisons to interactions observed in similar structures.

| Type of Hydrogen Bond | Potential Donor/Acceptor in 2-Methylanthracene-1,4-dione | Analogous Interaction in Reference Compounds |

| Intramolecular C-H···O | Donor: C-H (methyl or aromatic) / Acceptor: C=O (at position 1) | Stronger O-H···O bonds are well-documented in hydroxylated anthraquinones, influencing molecular conformation. acs.orgacs.org |

| Intermolecular C-H···O | Donor: C-H (aromatic or methyl) of one molecule / Acceptor: C=O of a neighboring molecule | Observed in the crystal structures of many organic molecules containing carbonyl groups, directing the formation of specific packing motifs. |

| Intermolecular C-H···π | Donor: C-H of one molecule / Acceptor: π-system of the anthracene core of a neighboring molecule | Common in aromatic systems and known to influence the stacking arrangement in anthracene derivatives. rsc.org |

Spectroscopic techniques such as FT-IR and NMR, combined with computational modeling, would be invaluable in identifying and characterizing these weak hydrogen bonds. In FT-IR spectroscopy, the C=O stretching frequency would be sensitive to hydrogen bonding, typically showing a shift to lower wavenumbers. In ¹H NMR, protons involved in hydrogen bonding would exhibit a downfield chemical shift.

Theoretical and Computational Chemistry Studies of 2 Methylanthracene 1,4 Dione

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) serves as a powerful computational tool for investigating the electronic structure and properties of molecules like 2-Methylanthracene-1,4-dione. preprints.orgnih.gov These methods allow for the detailed analysis of molecular geometry, vibrational modes, and orbital energies, providing fundamental insights into the molecule's behavior. bsu.bynih.gov

Electronic Structure and Geometry Optimization

The initial step in the computational analysis of 2-Methylanthracene-1,4-dione involves geometry optimization. This process determines the most stable three-dimensional arrangement of atoms by finding the minimum energy configuration on the potential energy surface. nih.govresearchgate.net Methods such as B3LYP, a common hybrid functional, combined with a basis set like 6-31G(d,p), are typically employed for this purpose. nih.govmdpi.com

The optimized structure of 2-Methylanthracene-1,4-dione is expected to feature a largely planar anthracene (B1667546) core, which is characteristic of polycyclic aromatic hydrocarbons. numberanalytics.com The dione (B5365651) functional groups and the methyl group introduce specific structural features. The bond lengths and angles within the aromatic rings will be slightly distorted from those of pure anthracene due to the influence of the electron-withdrawing keto groups and the electron-donating methyl group. For instance, studies on related anthracene derivatives show that functionalization can lead to twisted arrangements with respect to the central anthracene moiety. mdpi.com

Below is a table showing representative calculated bond lengths for the parent molecule, anthracene, which provides a baseline for understanding the geometry of its derivatives.

| Bond | Typical Calculated Bond Length (Å) at B3LYP Level |

| C1-C2 | 1.37 |

| C2-C3 | 1.42 |

| C1-C9a | 1.43 |

| C4a-C9a | 1.43 |

| C9-C9a | 1.40 |

Table 1: Representative calculated bond lengths for anthracene. These values serve as a reference for the expected geometry of 2-Methylanthracene-1,4-dione.

Vibrational Frequency Calculations and Theoretical Spectra Simulation

Following geometry optimization, vibrational frequency calculations are performed to confirm that the optimized structure is a true energy minimum (characterized by the absence of imaginary frequencies) and to simulate the molecule's infrared (IR) and Raman spectra. smu.edu These theoretical spectra are invaluable for interpreting experimental data and assigning specific vibrational modes to observed spectral peaks. researchgate.net

The vibrational spectrum of 2-Methylanthracene-1,4-dione is expected to exhibit several characteristic bands:

C=O Stretching: The two carbonyl groups of the dione moiety will give rise to strong, characteristic stretching vibrations, typically in the range of 1650-1700 cm⁻¹.

Aromatic C-H Stretching: These vibrations from the hydrogens attached to the anthracene core are expected in the 3000-3100 cm⁻¹ region.

Aliphatic C-H Stretching: The methyl group will show characteristic symmetric and asymmetric stretching vibrations around 2850-2960 cm⁻¹.

C=C Aromatic Ring Stretching: Multiple bands corresponding to the stretching of the carbon-carbon bonds within the fused aromatic rings are expected between 1400 and 1600 cm⁻¹.

C-H Bending: In-plane and out-of-plane bending vibrations for both aromatic and aliphatic C-H bonds will appear at lower frequencies.

| Vibrational Mode | Typical Frequency Range (cm⁻¹) |

| Aromatic C-H Stretch | 3100-3000 |

| Aliphatic C-H Stretch | 2960-2850 |

| Carbonyl (C=O) Stretch | 1700-1650 |

| Aromatic C=C Stretch | 1600-1400 |

Table 2: Expected characteristic vibrational frequency ranges for functional groups in 2-Methylanthracene-1,4-dione. nist.gov

Frontier Molecular Orbital (FMO) Analysis: HOMO and LUMO Energy Levels

Frontier Molecular Orbital (FMO) theory is crucial for understanding the electronic properties and chemical reactivity of a molecule. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). rsc.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. wikipedia.org The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. researchgate.net

For 2-Methylanthracene-1,4-dione, the HOMO is expected to be distributed primarily over the electron-rich anthracene ring system and the methyl group. Conversely, the LUMO is anticipated to be localized on the electron-deficient quinone moiety, particularly around the electronegative oxygen atoms. The presence of both electron-donating (methyl) and electron-withdrawing (dione) groups on the conjugated π-system is expected to reduce the HOMO-LUMO gap compared to unsubstituted anthracene, influencing its electronic transitions and reactivity. researchgate.net Studies on similar anthracene derivatives confirm that functionalization directly impacts the frontier orbital energy levels. mdpi.comresearchgate.net

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Anthracene (Representative) | -5.60 | -2.20 | 3.40 |

| Substituted Anthracene (Representative) | -5.73 | -2.74 | 2.99 |

Table 3: Representative FMO energies for anthracene and a substituted derivative, illustrating the effect of functionalization on the HOMO-LUMO gap. mdpi.comnih.gov These values provide context for the expected electronic properties of 2-Methylanthracene-1,4-dione.

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. nih.govresearchgate.net The MEP map illustrates the electrostatic potential on the electron density surface, with different colors representing different potential values.

For 2-Methylanthracene-1,4-dione, the MEP analysis is expected to reveal:

Negative Potential Regions (Red/Yellow): These areas, indicating an excess of electrons, will be concentrated around the highly electronegative oxygen atoms of the two carbonyl groups. These sites are the most likely points for nucleophilic attack. nih.gov

Positive Potential Regions (Blue): These electron-deficient regions are typically found around the hydrogen atoms of the molecule.

Neutral Regions (Green): The π-system of the aromatic rings generally exhibits a less negative potential compared to the carbonyl oxygens but can still interact with electrophiles. preprints.orgresearchgate.net

The MEP surface provides a clear, qualitative picture of the molecule's charge distribution, complementing the quantitative data from orbital analysis and helping to rationalize intermolecular interactions. nih.gov

Natural Bond Orbital (NBO) Analysis for Delocalization and Stability

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals into localized one-center (lone pairs) and two-center (bonds) orbitals, which align with the familiar Lewis structure concept. uni-muenchen.deq-chem.com This method is particularly useful for quantifying intramolecular delocalization and hyperconjugative interactions by examining the interactions between filled (donor) and empty (acceptor) NBOs. nih.gov

The stability of a molecule is enhanced by these donor-acceptor interactions, and the stabilization energy (E(2)) can be calculated using second-order perturbation theory. scirp.orgicm.edu.pl For 2-Methylanthracene-1,4-dione, significant E(2) values are expected for interactions such as:

π → π transitions:* Delocalization between the π-bonding orbitals of the aromatic system and their corresponding antibonding orbitals, which is characteristic of conjugated systems.

n → π transitions:* Interactions involving the lone pair (n) orbitals of the carbonyl oxygen atoms and the antibonding π* orbitals of the quinone ring. This delocalization contributes significantly to the electronic structure of quinones.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) (Illustrative) | Interaction Type |

| π (C=C) | π* (C=C) | High | π-conjugation in aromatic ring |

| LP (O) | π* (C=O) | Moderate | Lone pair delocalization |

| σ (C-H) | σ* (C-C) | Low | Hyperconjugation (methyl group) |

Table 4: Illustrative major NBO donor-acceptor interactions and their expected relative stabilization energies (E(2)) for 2-Methylanthracene-1,4-dione. These interactions are key to understanding the molecule's electronic stability.

Computational Prediction of Non-Linear Optical (NLO) Properties

Molecules with extensive conjugated π-electron systems and donor-acceptor groups, like 2-Methylanthracene-1,4-dione, are candidates for materials with significant non-linear optical (NLO) properties. bohrium.comfrontiersin.org These properties are of interest for applications in photonics and optical switching. Computational methods, particularly DFT, can be used to predict NLO properties by calculating the molecular polarizability and the first-order hyperpolarizability (β). nih.govnih.gov

The combination of the electron-donating methyl group and the electron-withdrawing dione system attached to the anthracene π-bridge facilitates intramolecular charge transfer (ICT), a key requirement for a high NLO response. bohrium.com The magnitude of the first hyperpolarizability (β) is a direct measure of the second-order NLO activity. Theoretical calculations on similar polycyclic aromatic hydrocarbons have shown that the strategic placement of donor and acceptor groups can significantly enhance the hyperpolarizability. nih.govnih.govresearchgate.net Therefore, 2-Methylanthracene-1,4-dione is predicted to exhibit notable NLO properties.

| Molecule Type | Typical Calculated First Hyperpolarizability (β) (a.u.) |

| Unsubstituted PAH (e.g., Anthracene) | Low |

| Donor-Acceptor Substituted PAH | High |

Table 5: A qualitative comparison of the expected first-order hyperpolarizability (β) for unsubstituted versus donor-acceptor substituted polycyclic aromatic hydrocarbons (PAHs). tandfonline.com

Adsorption Mechanism Modeling and Interfacial Interactions

Computational modeling of adsorption mechanisms and interfacial interactions is a powerful tool for understanding how molecules like 2-methylanthracene-1,4-dione behave at the interface of different materials. While direct studies on 2-methylanthracene-1,4-dione are scarce, research on related anthraquinone (B42736) derivatives provides significant insights into the factors governing their adsorption.

Studies on the adsorption of anthraquinone derivatives on surfaces like silica (B1680970) gel and alumina (B75360) have demonstrated that the number and position of substituent groups profoundly influence adsorption affinity. For instance, the presence of hydroxyl and amino groups can significantly increase adsorption due to their ability to form hydrogen bonds with the adsorbent surface. In the case of 2-methylanthracene-1,4-dione, the methyl group, being an electron-donating group, could subtly influence the electron distribution of the aromatic system, which in turn would affect its interaction with polar surfaces.

Theoretical models, including those based on statistical mechanics and Monte Carlo simulations, have been successfully employed to predict the ordering and phase transitions of self-assembled molecular structures on various surfaces. These models often consider intermolecular interactions such as hydrogen bonding and van der Waals forces. For a molecule like 2-methylanthracene-1,4-dione, computational models would likely predict that its adsorption behavior is governed by a combination of its molecular geometry, the electronic properties of the quinone system, and the nature of the adsorbent surface.

The following table summarizes the types of interactions that are typically modeled in computational studies of the adsorption of related aromatic quinones.

| Interaction Type | Description | Relevance to 2-Methylanthracene-1,4-dione |

| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. | The anthracene core would facilitate strong π-π stacking interactions with graphitic or other aromatic surfaces. |

| Hydrogen Bonding | Interaction between a hydrogen atom and an electronegative atom like oxygen. | The two ketone groups are potential hydrogen bond acceptors, interacting with hydroxylated surfaces or protic solvents. |

| van der Waals Forces | Weak, short-range electrostatic attractions between uncharged molecules. | These forces would contribute to the overall adsorption energy on any surface. |

| Electrostatic Interactions | Interactions based on the charge distribution of the molecule. | The polar carbonyl groups would create a dipole moment, influencing interactions with charged or polar surfaces. |

Ground and Excited State Dynamics through Computational Simulations

Computational simulations are instrumental in elucidating the complex dynamics of molecules in their ground and excited states. For anthracene and its derivatives, extensive theoretical studies have been conducted to understand their photophysical and photochemical properties.

Upon absorption of light, molecules like 2-methylanthracene-1,4-dione are promoted to an excited electronic state. The subsequent relaxation processes can involve fluorescence, phosphorescence, internal conversion, and intersystem crossing. Theoretical calculations, particularly those employing Time-Dependent Density Functional Theory (TD-DFT), are crucial for mapping out the potential energy surfaces of the ground and excited states and identifying the pathways for these relaxation processes.

Studies on anthracene have shown that the main radiationless transition from the first excited singlet state (S₁) is internal conversion to the ground state (S₀), rather than intersystem crossing to a triplet state. However, the substitution pattern can significantly alter these dynamics. For instance, the presence of a methyl group and the quinone functionality in 2-methylanthracene-1,4-dione would likely introduce new excited states and modify the energy barriers between them.

Research on other substituted anthracenes has revealed that conformational changes in the excited state can play a significant role. For example, twisting around single bonds can lead to the formation of new, stabilized excited state species. In 2-methylanthracene-1,4-dione, torsions of the methyl group and potential out-of-plane distortions of the carbonyl groups could be important in its excited state dynamics.

The table below outlines key parameters often investigated in computational studies of the excited state dynamics of aromatic molecules.

| Parameter | Description | Computational Method |

| Vertical Excitation Energies | The energy required to excite a molecule from its ground state geometry to an excited state. | TD-DFT, SAC-CI |

| Adiabatic Excitation Energies | The energy difference between the optimized geometries of the ground and excited states. | DFT, QMC |

| Intersystem Crossing Rates | The rate at which the molecule transitions from a singlet to a triplet state. | Spin-orbit coupling calculations |

| Internal Conversion Rates | The rate of non-radiative transition between states of the same spin multiplicity. | Conical intersection searches |

Benchmark Theoretical Studies of Molecular Properties

Benchmark theoretical studies aim to accurately predict the fundamental molecular properties of a compound. These studies often involve high-level quantum chemical calculations and serve as a reference for experimental work and less computationally expensive methods. While specific benchmark studies on 2-methylanthracene-1,4-dione are not prominent, the properties of the parent molecules, anthracene and anthraquinone, have been extensively studied theoretically.

Density Functional Theory (DFT) is a widely used method for calculating a range of molecular properties. For anthraquinone and its derivatives, DFT has been successfully used to calculate electrochemical reduction potentials, which are crucial for applications in organic electronics. These studies have shown a good correlation between calculated and experimental values. Such an approach could be applied to 2-methylanthracene-1,4-dione to predict its redox behavior.

Furthermore, theoretical studies have been used to investigate the photoinduced toxicity of anthraquinone derivatives. These studies found a correlation between the energy gap of the frontier molecular orbitals (HOMO and LUMO) and the observed toxicity, with TD-DFT calculations revealing the potential for the generation of reactive oxygen species.

The following table presents a list of molecular properties that are typically calculated in benchmark theoretical studies and their relevance to 2-methylanthracene-1,4-dione.

| Molecular Property | Description | Relevance |

| Ionization Potential | The minimum energy required to remove an electron from the molecule. | Important for understanding charge transport properties. |

| Electron Affinity | The energy released when an electron is added to the molecule. | Relevant for applications in organic electronics and redox processes. |

| Dipole Moment | A measure of the separation of positive and negative charges in a molecule. | Influences solubility, intermolecular interactions, and adsorption on polar surfaces. |

| Vibrational Frequencies | The frequencies of the normal modes of vibration of the molecule. | Can be compared with experimental infrared and Raman spectra to confirm the molecular structure. |

| UV-Vis Absorption Spectrum | The wavelengths of light that the molecule absorbs. | Can be predicted using TD-DFT and compared with experimental spectra. |

Advanced Applications and Emerging Research Horizons of 2 Methylanthracene 1,4 Dione

Catalytic Applications in Industrial and Environmental Processes

The catalytic properties of 2-methylanthracene-1,4-dione, often referred to as 2-methylanthraquinone (B1664562) (2-MAQ) in the context of pulping, have been extensively studied, showcasing its potential to enhance efficiency and sustainability in industrial processes.

Evaluation as a Catalyst in Alkaline Chemical Pulping

2-Methylanthracene-1,4-dione has been identified as a highly effective catalyst in alkaline chemical pulping processes, such as the soda and kraft processes. Its primary role is to accelerate the delignification of wood chips, leading to a faster breakdown of lignin (B12514952) and improved separation of cellulose (B213188) fibers. This catalytic activity allows for less severe pulping conditions, including lower temperatures and reduced chemical inputs. Studies have shown that the addition of 2-MAQ significantly increases the rate of delignification. researchgate.net

Comparative Studies with Anthraquinone (B42736) in Pulping Processes

Extensive research has compared the catalytic efficacy of 2-methylanthracene-1,4-dione with that of anthraquinone (AQ), the traditional pulping catalyst. researchgate.netresearchgate.net These studies consistently demonstrate that 2-MAQ is a more potent catalyst. For instance, research has shown that 0.075% of 2-MAQ can achieve better results than 0.1% of AQ. researchgate.net In kraft pulping of both softwood (southern pine) and hardwood (eucalyptus), 2-MAQ has been found to be equally or more effective than AQ in increasing fiber yield. researchgate.net

The superior performance of 2-MAQ is attributed to its chemical structure. The methyl group enhances its reactivity and solubility within the pulping liquor, facilitating more efficient interaction with wood components. This leads to a more significant increase in pulp yield and a greater reduction in the kappa number, a measure of residual lignin in the pulp.

| Catalyst Comparison in Prehydrolysis Soda Cooking | |

| Parameter | Finding |

| Catalyst Equivalence | 0.075% 2-MAQ provides better results than 0.1% AQ. researchgate.net |

| Pulp Yield | 2-MAQ addition (0.06%) increased pulp yield to 41.0%. researchgate.net |

| Kappa Number | 2-MAQ addition (0.06%) decreased kappa number from 19.3 to 9.8. researchgate.net |

| Brightness | 2-MAQ addition increased brightness to 45.1%. researchgate.net |

Role as a Green Additive in Pulping Chemistry

By enabling the use of less active alkali and reducing cooking times, 2-MAQ contributes to lower energy consumption and reduced greenhouse gas emissions. Its ability to improve pulp yield from the same amount of raw material also promotes resource efficiency, a key aspect of sustainable manufacturing. researchgate.net

Materials Science and Functional Composites Development

Beyond its catalytic applications, 2-methylanthracene-1,4-dione serves as a versatile building block in the field of materials science, particularly in the creation of novel dyes, pigments, and functional optical materials.

Exploration as Precursors for Novel Dye and Pigment Materials

Anthracene (B1667546) derivatives, including 2-methylanthracene-1,4-dione, are fundamental in the synthesis of a wide array of dyes and pigments. researchgate.net The basic anthraquinone structure provides a stable chromophore that can be chemically modified to produce a vast spectrum of colors. The presence of the methyl group in 2-methylanthracene-1,4-dione offers a reactive site for further functionalization, allowing for the fine-tuning of color properties and performance characteristics such as lightfastness and solubility.

Through reactions like chlorination and nitration, followed by reduction, 2-methylanthracene-1,4-dione can be converted into various intermediates that are crucial for the synthesis of specialized dyes. wikipedia.org For example, the synthesis of polymerizable methacrylated anthraquinone dyes has been achieved, which can be covalently bonded into copolymers to prevent diffusion, a critical feature for applications like medical implants. beilstein-journals.org

Integration into Optical Devices: Sensors and Light-Emitting Applications

The unique photophysical properties of anthracene derivatives make them attractive for use in optical devices. The extended π-conjugated system of the anthracene core is responsible for its fluorescence and electroluminescent capabilities. Research is ongoing to integrate compounds derived from 2-methylanthracene-1,4-dione into organic light-emitting diodes (OLEDs) and chemical sensors.

Bio-inspired and Mechanistic Biological Research (Focus on general mechanisms, not clinical data)

The structural framework of 2-methylanthracene-1,4-dione, an anthraquinone derivative, positions it as a compound of interest for fundamental biological research. The planar aromatic system and the presence of keto groups are features shared by many biologically active molecules, suggesting potential roles in probing complex biological processes. This section explores the theoretical and established mechanisms by which anthraquinones and anthracene derivatives, the broader classes to which 2-methylanthracene-1,4-dione belongs, can interact with key biological macromolecules. The focus remains on the general mechanisms that may be extrapolated to this specific compound, rather than on its direct clinical applications.

Studies on Enzyme Inhibition Mechanisms (if applicable for general anthraquinones)

Anthraquinones represent a significant class of compounds known to interact with and modulate the activity of various enzymes. The mechanisms of inhibition are diverse and often depend on the specific substitutions on the anthraquinone core. These interactions are critical in understanding the potential roles of these compounds in cellular pathways.

One of the primary mechanisms by which anthraquinones exert their effects is through the inhibition of enzymes involved in critical metabolic and signaling pathways. For instance, certain anthraquinone derivatives have been identified as inhibitors of cytochrome P450 enzymes, which are crucial for the metabolism of a wide range of endogenous and exogenous compounds. nih.gov The inhibition can be competitive, non-competitive, or mechanism-based, where the inhibitor is converted by the enzyme into a reactive species that irreversibly inactivates it. nih.gov For example, a compound structurally similar to 2-methylanthracene-1,4-dione, 1-amino-4-chloro-2-methylanthracene-9,10-dione, has been shown to be a mechanism-based inhibitor of cytochrome P450s 1A1 and 1A2. nih.gov The presence of the methyl group at the 2-position, in proximity to an amino group, was suggested to be important for this mechanism-based inhibition. nih.gov

Furthermore, anthraquinones like emodin (B1671224) have been shown to inhibit enzymes such as α-glucosidase and lipase. mdpi.com The inhibitory action is often attributed to the ability of the anthraquinone structure to bind to the active site of the enzyme, thereby preventing the substrate from binding and being processed. mdpi.com The polarity of substituents on the anthraquinone ring can influence the strength of these interactions and, consequently, the inhibitory potency. nih.gov The planar structure of the anthraquinone core allows it to interact with enzymatic pockets through hydrophobic and stacking interactions, while polar substituents like hydroxyl or amino groups can form hydrogen bonds with amino acid residues in the active site.

The table below summarizes the inhibitory activities of several anthraquinone derivatives against different enzymes, illustrating the structure-activity relationships.

| Compound Name | Target Enzyme | Inhibition Type/Value (IC₅₀ or Kᵢ) | Reference |

| Emodin | Cytochrome P450 1A1 | IC₅₀: 12.25 µM | nih.gov |

| Emodin | Cytochrome P450 1A2 | IC₅₀: 3.73 µM | nih.gov |

| 1-Amino-4-chloro-2-methylanthracene-9,10-dione | Cytochrome P450 1A1 | IC₅₀: 0.40 µM; Kᵢ: 5.38 µM | nih.gov |

| 1-Amino-4-chloro-2-methylanthracene-9,10-dione | Cytochrome P450 1A2 | IC₅₀: 0.53 µM; Kᵢ: 0.50 µM | nih.gov |

| 1-Amino-4-hydroxyanthracene-9,10-dione | Cytochrome P450 1A2 | IC₅₀: 0.53 µM | nih.gov |

| Emodin | α-Glucosidase | Significant inhibition | mdpi.com |

| Emodin | Lipase | Significant inhibition | mdpi.com |

This table is for illustrative purposes and shows the activity of related anthraquinone compounds, suggesting potential areas of investigation for 2-Methylanthracene-1,4-dione.

Investigations into Potential Biological Activities as Research Probes (e.g., DNA interaction studies for general anthracene derivatives)

The planar, aromatic nature of anthracene derivatives makes them prime candidates for investigation as DNA intercalators. Intercalation is a mode of binding where a molecule inserts itself between the base pairs of the DNA double helix. This interaction can significantly alter the structure and function of DNA, making such compounds valuable as research probes to study DNA topology, replication, and transcription.

Theoretical and experimental studies have demonstrated that anthracene derivatives can bind to DNA. nih.govnih.gov The binding affinity and selectivity for specific DNA sequences (e.g., AT-rich vs. GC-rich regions) are influenced by the nature and position of side chains attached to the anthracene core. nih.gov For instance, theoretical computations on certain anthracene derivatives with side chains containing hydroxyl and cationic amino groups have shown a preference for binding to AT sequences over GC sequences. nih.gov The stability of the DNA-ligand complex is a result of intermolecular interaction energies and conformational changes in both the DNA and the intercalator. nih.gov

Spectrophotometric titration and melt transition temperature (Tm) studies are common techniques used to characterize the binding of anthracene derivatives to DNA. nih.gov An increase in the melting temperature of DNA upon binding of a ligand is indicative of stabilization of the double helix, a hallmark of intercalation. While simple Scatchard plots are not always sufficient to describe the complex binding behavior, more advanced models like the McGhee-von Hippel equation can be employed. nih.gov

The potential for an anthracene derivative to act as a DNA probe is not solely dependent on its binding affinity but also on other factors such as its photophysical properties. Many anthracene derivatives are fluorescent, and changes in their fluorescence upon binding to DNA can be used to monitor the interaction. These properties make them useful tools in molecular biology and biophysical studies.

The table below presents data on the DNA binding characteristics of some anthracene derivatives, highlighting the methods used and the nature of the interaction.

| Compound/Derivative Class | Method of Study | Key Finding | Reference |

| Anthracene derivatives with side chains | Theoretical computations (SIBFA) | Preferential binding to AT sequences over GC sequences. nih.gov | nih.gov |

| Bisantrene and analogues | Spectrophotometric titration, Melt transition (Tm) | Relative DNA binding strengths determined; complex binding behavior observed. nih.gov | nih.gov |

| General Anthracene Derivatives | Not specified | Can act as DNA intercalators. | nih.govnih.gov |

This table illustrates the types of DNA interaction studies performed on anthracene derivatives, providing a framework for potential investigations involving 2-Methylanthracene-1,4-dione.

Q & A

Q. What are the recommended synthetic routes for 2-Methylanthracene-1,4-dione, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis of anthraquinone derivatives like 2-Methylanthracene-1,4-dione typically involves Friedel-Crafts alkylation or condensation reactions. For example, substituted anthracenes can be synthesized using aluminum chloride (AlCl₃) as a catalyst in dichloromethane under inert conditions. Reaction optimization includes:

- Temperature control : Maintaining 0–5°C during exothermic steps to prevent side reactions.

- Catalyst stoichiometry : Using 1.2 equivalents of AlCl₃ to enhance electrophilic substitution efficiency.

- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) to isolate the product.

- Data Table :

| Parameter | Optimal Condition |

|---|---|

| Catalyst | AlCl₃ (1.2 eq) |

| Solvent | Dichloromethane |

| Temperature | 0–5°C (initial), then RT |

| Reaction Time | 6–8 hours |

- Reference : General anthraquinone synthesis strategies .

Q. Which spectroscopic techniques are most effective for characterizing 2-Methylanthracene-1,4-dione?

- Methodological Answer : A combination of techniques ensures accurate structural elucidation:

- ¹H/¹³C NMR : To identify methyl group protons (δ ~2.5 ppm) and aromatic protons (δ ~7.5–8.5 ppm).

- IR Spectroscopy : Confirms carbonyl (C=O) stretches (~1670 cm⁻¹) and aromatic C-H bends.

- X-ray Crystallography : Resolves crystal packing and confirms substituent positions (e.g., methoxy groups in related compounds ).

- Mass Spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]⁺ at m/z 239.1).

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of 2-Methylanthracene-1,4-dione derivatives?

- Methodological Answer : Contradictions often arise from variability in experimental design. Strategies include:

- Systematic Literature Review : Follow EPA’s framework for data quality assessment, which prioritizes peer-reviewed studies and screens for confounding factors (e.g., solvent effects, cell line specificity) .

- Dose-Response Studies : Test derivatives across a concentration gradient (e.g., 1–100 µM) to identify threshold effects.

- Mechanistic Validation : Use fluorescence quenching assays to confirm DNA intercalation, a proposed mode of action for anthraquinones .

Q. What strategies are recommended for evaluating the environmental fate of 2-Methylanthracene-1,4-dione?

- Methodological Answer : Adopt a tiered approach:

- Physicochemical Profiling : Determine logP (octanol-water partition coefficient) via HPLC to assess bioaccumulation potential.

- Degradation Studies : Use GC-MS to track photolytic degradation products under UV light (λ = 254 nm).

- Ecotoxicity Screening : Follow EPA’s TSCA Scope Document guidelines for aquatic toxicity testing using Daphnia magna .

Safety and Compliance

Q. What are critical safety considerations when handling 2-Methylanthracene-1,4-dione in the laboratory?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.

- Ventilation : Use fume hoods to prevent inhalation of vapors during synthesis.

- Storage : Keep in airtight containers with desiccants (e.g., silica gel) to prevent hydrolysis.

- Spill Management : Neutralize spills with activated carbon and dispose as hazardous waste .

Data Analysis and Reporting

Q. How should researchers address discrepancies in melting point data for 2-Methylanthracene-1,4-dione across studies?

- Methodological Answer :

- Calibration : Use certified reference standards (e.g., NIST-traceable materials) to calibrate melting point apparatus.

- Purity Assessment : Perform HPLC analysis (>98% purity threshold) to rule out impurities affecting thermal properties.

- Reporting : Document heating rates (standard: 1°C/min) and sample preparation methods (e.g., recrystallization solvent) .

Biological Applications

Q. What experimental designs are optimal for studying 2-Methylanthracene-1,4-dione’s interaction with biomolecules?

- Methodological Answer :

- Fluorescence Titration : Monitor quenching of tryptophan residues in albumin to assess binding affinity (λₑₓ = 280 nm, λₑₘ = 340 nm).

- Molecular Docking : Use software like AutoDock Vina to predict binding sites on DNA or proteins.

- Cytotoxicity Assays : Compare IC₅₀ values across cancer cell lines (e.g., MCF-7, HeLa) using MTT assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.